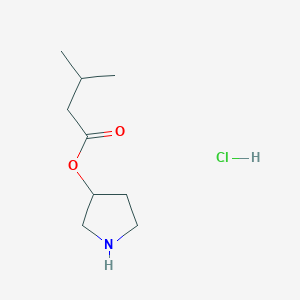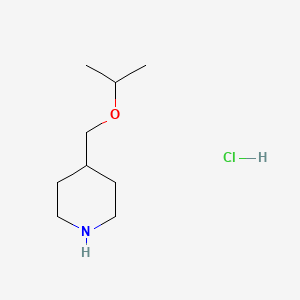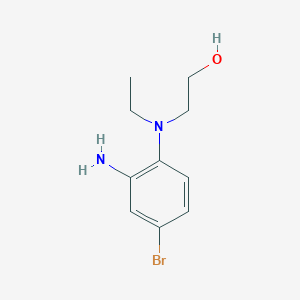
2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol
Vue d'ensemble
Description
2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is an organic compound with the molecular formula C10H15BrN2O. This compound features a brominated aromatic ring, an amino group, and an ethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aromatic Bromination: : The synthesis begins with the bromination of aniline derivatives. Aniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
-
Alkylation: : The brominated aniline is then subjected to alkylation using ethyl bromide in the presence of a base like potassium carbonate. This step introduces the ethyl group to the nitrogen atom.
-
Aminoethanol Addition: : Finally, the ethylated brominated aniline is reacted with ethanolamine under basic conditions to form the desired product, 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol.
Industrial Production Methods
Industrial production of this compound typically involves the same steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids depending on the oxidizing agent used.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the amino group to an amine.
-
Substitution: : The bromine atom can be substituted with various nucleophiles, such as hydroxide, cyanide, or alkoxide ions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents.
Major Products
Oxidation: 2-((2-Amino-4-bromophenyl)(ethyl)amino)acetaldehyde or 2-((2-Amino-4-bromophenyl)(ethyl)amino)acetic acid.
Reduction: 2-((2-Amino-4-phenyl)(ethyl)amino)ethanol.
Substitution: 2-((2-Amino-4-hydroxyphenyl)(ethyl)amino)ethanol or 2-((2-Amino-4-cyanophenyl)(ethyl)amino)ethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is used as an intermediate in the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions, making it a valuable building block in organic synthesis.
Biology
The compound is studied for its potential biological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The amino and ethanol groups can be modified to enhance biological activity and selectivity towards specific targets.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing.
Mécanisme D'action
The mechanism by which 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the amino and ethanol groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-bromophenol: Lacks the ethyl and ethanol groups, making it less versatile in certain reactions.
2-((2-Amino-4-chlorophenyl)(ethyl)amino)ethanol: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
2-((2-Amino-4-methylphenyl)(ethyl)amino)ethanol:
Uniqueness
2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is unique due to the presence of the bromine atom, which provides distinct reactivity patterns compared to its analogs. The combination of amino, ethyl, and ethanol groups further enhances its versatility in chemical synthesis and potential biological applications.
Propriétés
IUPAC Name |
2-(2-amino-4-bromo-N-ethylanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPJXOMPVLHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


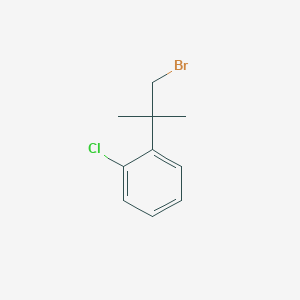
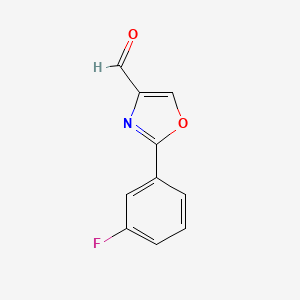
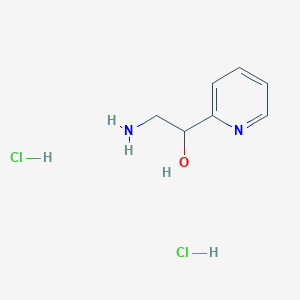
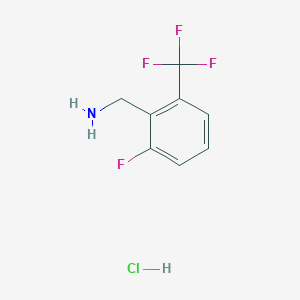
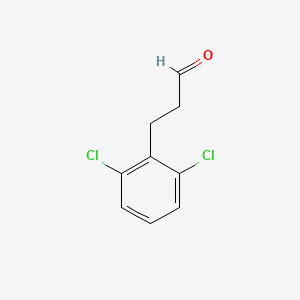
![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
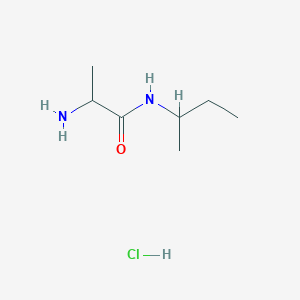

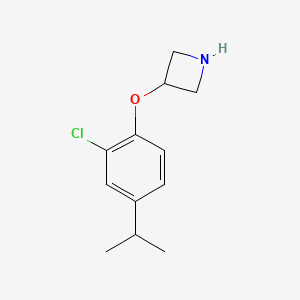
![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)
